molecular formula C19H24N2S B2630136 1-(Biphenyl-4-yl)-3-hexylthiourea CAS No. 1415559-64-6

1-(Biphenyl-4-yl)-3-hexylthiourea

Cat. No.: B2630136
CAS No.: 1415559-64-6
M. Wt: 312.48
InChI Key: JUEVILYSIWXGEZ-UHFFFAOYSA-N
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Description

1-(Biphenyl-4-yl)-3-hexylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom. This compound features a biphenyl group, which consists of two benzene rings connected by a single bond, and a hexyl group, a six-carbon alkyl chain. The combination of these structural elements imparts unique chemical and physical properties to the compound.

Preparation Methods

The synthesis of 1-(Biphenyl-4-yl)-3-hexylthiourea typically involves the reaction of biphenyl-4-yl isothiocyanate with hexylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative. The reaction can be represented as follows:

Biphenyl-4-yl isothiocyanate+HexylamineThis compound\text{Biphenyl-4-yl isothiocyanate} + \text{Hexylamine} \rightarrow \text{this compound} Biphenyl-4-yl isothiocyanate+Hexylamine→this compound

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Biphenyl-4-yl)-3-hexylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form the corresponding amine and thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens are commonly used.

    Hydrolysis: The thiourea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonyl compounds.

Scientific Research Applications

1-(Biphenyl-4-yl)-3-hexylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of materials with specific properties, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yl)-3-hexylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the biphenyl group can interact with hydrophobic regions of proteins and membranes, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby blocking their catalytic function.

Comparison with Similar Compounds

1-(Biphenyl-4-yl)-3-hexylthiourea can be compared with other thiourea derivatives and biphenyl-containing compounds:

    Thiourea Derivatives: Compounds like 1-(Phenyl)-3-hexylthiourea and 1-(Biphenyl-4-yl)-3-methylthiourea share similar structural features but differ in their alkyl or aryl substituents. These differences can affect their chemical reactivity and biological activity.

    Biphenyl Compounds: Compounds such as biphenyl-4-yl isothiocyanate and biphenyl-4-ylamine have similar biphenyl groups but differ in their functional groups. These variations influence their chemical behavior and applications.

Properties

IUPAC Name

1-hexyl-3-(4-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S/c1-2-3-4-8-15-20-19(22)21-18-13-11-17(12-14-18)16-9-6-5-7-10-16/h5-7,9-14H,2-4,8,15H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEVILYSIWXGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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